8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione
Description
This compound belongs to the purine-2,6-dione class, characterized by a xanthine-derived core structure. Its chemical features include:
- Position 7: A propan-2-yl (isopropyl) group, contributing hydrophobicity and steric bulk.
- Position 8: A piperazine ring substituted with a furan-2-carbonyl moiety, introducing aromaticity and electron-withdrawing properties.
- Positions 1 and 3: Methyl groups, common in xanthine derivatives to modulate pharmacokinetics and receptor interactions.
Properties
IUPAC Name |
8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4/c1-13(2)26-15(21-17-16(26)19(28)23(4)20(29)22(17)3)12-24-7-9-25(10-8-24)18(27)14-6-5-11-30-14/h5-6,11,13H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTQPSOKXNMUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution, where a halogenated purine derivative reacts with piperazine.
Attachment of the Furan-2-carbonyl Group: This step involves the acylation of the piperazine nitrogen with furan-2-carbonyl chloride in the presence of a base such as triethylamine.
Final Modifications: The final steps include methylation and alkylation reactions to introduce the 1,3-dimethyl and 7-propan-2-yl groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce new groups onto the purine core.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its purine core, it can be explored as a potential drug candidate for various diseases, including cancer and viral infections.
Biological Studies: It can be used as a probe to study purine metabolism and its role in cellular processes.
Chemical Biology: The compound can serve as a tool to investigate the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione likely involves its interaction with purine receptors or enzymes involved in purine metabolism. The compound may inhibit or modulate the activity of these targets, leading to its biological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Substituent Variations at Position 7
The substituent at position 7 significantly influences bioactivity and physicochemical properties:
Analysis :
- The target compound’s isopropyl group likely enhances membrane permeability compared to polar substituents (e.g., methoxyethyl). However, it may reduce solubility, necessitating formulation optimization.
- Dichlorobenzyl and morpholine-ethyl analogs demonstrate that bulky or polar groups at position 7 can modulate target engagement and pharmacokinetics .
Modifications to the Piperazine Moiety at Position 8
The piperazine ring’s substitution pattern critically affects electronic properties and target binding:
Analysis :
- The furan-2-carbonyl group in the target compound combines electron-withdrawing effects (similar to fluorophenyl or dichlorobenzyl) with aromaticity, which may improve binding to hydrophobic enzyme pockets.
- Hydroxyethyl or methoxy substitutions prioritize solubility over potency, highlighting a trade-off in drug design .
Biological Activity
The compound 8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione (CAS number: 851941-94-1) is a purine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on diverse research findings, including its mechanism of action, pharmacological properties, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 512.57 g/mol. The structure features a purine core modified by a furan-2-carbonyl piperazine moiety, which is crucial for its biological interactions.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Receptor Interaction : The compound exhibits affinity for various receptors, including adrenergic receptors. It has shown weak binding to α1 and α2 adrenergic receptors, with Ki values ranging from 0.152 to 4.299 μM, suggesting potential implications in cardiovascular therapies.
- Enzymatic Inhibition : It may act as an inhibitor of certain enzymes involved in purine metabolism, impacting cellular signaling pathways and metabolic processes .
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Cardiovascular Studies : In a controlled study involving animal models, the compound demonstrated significant antiarrhythmic activity, suggesting its potential as a therapeutic agent for managing arrhythmias induced by various pharmacological agents.
- Anticancer Research : A study published in a peer-reviewed journal reported that the compound exhibited cytotoxic effects against several cancer cell lines, indicating its potential role in cancer therapy through apoptosis induction .
- Antimicrobial Testing : In vitro tests showed that the compound had notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use as an antibiotic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions targeting the piperazine moiety. For example, analogs with similar piperazinyl-purine backbones (e.g., compounds 35–38 in ) were prepared using a general procedure involving refluxing intermediates with piperazine derivatives in polar aprotic solvents (e.g., DMF or DCM) under nitrogen. Yield optimization (39–74%) was achieved by adjusting stoichiometry, reaction time (12–24 hrs), and temperature (60–80°C). Catalysts like DIPEA or TEA can enhance nucleophilic substitution efficiency .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Answer : Use a combination of spectroscopic and chromatographic methods:
- 1H/13C NMR : Confirm substituent integration and chemical shifts (e.g., furan carbonyl resonance at ~160–170 ppm; purine methyl groups at ~3.0–3.5 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+1]+) and fragmentation patterns .
- HPLC : Employ C18 columns with mobile phases like methanol-buffer (65:35, pH 4.6) to achieve >95% purity. Adjust gradient elution to resolve closely related impurities .
Q. What are the critical stability considerations for this compound under laboratory storage conditions?
- Answer : Stability studies should assess degradation under varying temperatures, humidity, and light exposure. For piperazine derivatives, hygroscopicity and oxidation are key risks. Store in airtight containers at –20°C with desiccants. Monitor stability via periodic HPLC and NMR to detect hydrolysis of the furan carbonyl or piperazine-methyl bond .
Advanced Research Questions
Q. How can contradictory pharmacological data (e.g., receptor binding vs. functional activity) be systematically addressed?
- Answer : Design orthogonal assays to validate target engagement:
- Binding assays : Use radiolabeled ligands or SPR to measure affinity (e.g., Ki values).
- Functional assays : Employ cell-based systems (e.g., cAMP/GTPγS for GPCRs) to assess efficacy.
- Resolve discrepancies by evaluating off-target effects (e.g., kinase profiling) or metabolite interference. Cross-reference with structural analogs (e.g., ) to identify SAR trends impacting activity .
Q. What advanced strategies are recommended for impurity profiling during synthesis?
- Answer :
- LC-MS/MS : Identify impurities via high-resolution mass fragmentation (e.g., unreacted intermediates, dealkylated byproducts).
- Synthetic controls : Spiking experiments with reference standards (e.g., ’s impurity markers) can quantify limits.
- Forced degradation : Expose the compound to acidic/alkaline conditions to simulate degradation pathways. Use pharmacopeial guidelines (e.g., ) to validate analytical methods .
Q. How does the furan-2-carbonyl group influence the compound’s physicochemical properties and target selectivity?
- Answer : The furan carbonyl enhances electron-withdrawing effects, potentially increasing metabolic stability compared to aliphatic acyl groups. Computational modeling (e.g., docking studies) can predict interactions with hydrophobic binding pockets. Compare with analogs (e.g., tetrahydrothiopyran-4-yl carbonyl in ) to evaluate steric and electronic contributions to selectivity .
Q. What experimental frameworks are suitable for assessing environmental fate and ecotoxicological risks of this compound?
- Answer : Follow tiered testing per OECD guidelines:
- Phase 1 : Measure logP, aqueous solubility, and hydrolysis rates to predict environmental persistence.
- Phase 2 : Conduct microcosm studies to track biodegradation and metabolite formation.
- Phase 3 : Evaluate acute/chronic toxicity in model organisms (e.g., Daphnia magna) using protocols from . Prioritize metabolites identified via high-resolution mass spectrometry .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (e.g., solvent, catalyst) for yield improvement .
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare chromatographic retention times with authenticated standards .
- Regulatory Compliance : Align impurity thresholds with ICH Q3A/B guidelines and pharmacopeial monographs (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
